5-Keto Vioxx
Overview
Description
5-Keto Vioxx, also known as 3-[4-(Methylsulfonyl)phenyl]-4-phenyl-2,5-furandione, is a compound with the molecular formula C17H12O5S and a molecular weight of 328.34 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Keto Vioxx is related to its molecular formula, C17H12O5S . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources .Physical And Chemical Properties Analysis
5-Keto Vioxx has a molecular weight of 328.34 and a molecular formula of C17H12O5S . Further physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available resources.Mechanism of Action
Future Directions
Following the withdrawal of Vioxx (rofecoxib) due to safety concerns in 2004, the FDA implemented several regulatory changes aimed at enhancing drug safety and surveillance . These changes underscored the FDA’s commitment to improving drug safety and ensuring timely identification and management of risks associated with pharmaceutical products .
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZJWBAPABMSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479644 | |
Record name | 5-Keto Vioxx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Keto Vioxx | |
CAS RN |
179175-15-6 | |
Record name | 5-Keto Vioxx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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